molecular formula C21H29N3O4 B3008862 Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234973-32-0

Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B3008862
CAS No.: 1234973-32-0
M. Wt: 387.48
InChI Key: WFRHQGLCGABGSO-UHFFFAOYSA-N
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Description

Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
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Biological Activity

Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrrolidine moiety, and a dimethylphenyl group. Its structural complexity suggests diverse interactions within biological systems.

Property Value
Molecular Formula C₁₈H₂₃N₃O₄
Molecular Weight 345.39 g/mol
IUPAC Name This compound
Solubility Soluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activities, particularly those related to neurotransmission and metabolic regulation.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antidiabetic Activity : Preliminary studies suggest that derivatives of piperidine and pyrrolidine compounds exhibit significant α-glucosidase inhibitory activity, which may translate to antidiabetic effects. This is particularly relevant for compounds with electron-donating groups like methyl or methoxy on the phenyl ring .
  • Neuroprotective Effects : Some studies indicate that similar structures can provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Properties : Compounds with similar frameworks have shown potential in reducing inflammatory markers in various models, suggesting a possible anti-inflammatory role for this compound.

Case Study 1: Antidiabetic Activity

A study investigated the antidiabetic potential of related piperidine derivatives. The results indicated that compounds with similar structural motifs demonstrated significant inhibition of α-glucosidase, leading to decreased blood glucose levels in animal models .

Case Study 2: Neuroprotection

Research on piperidine derivatives revealed their ability to protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to the modulation of signaling pathways involving Bcl-2 family proteins and caspases.

Comparative Analysis

Comparative studies with structurally similar compounds reveal insights into the biological activity of this compound:

Compound Activity Profile
Methyl 4-(piperidin-1-carbonyl)phenylcarbamateModerate α-glucosidase inhibition
1-(3,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acidSignificant neuroprotective effects
Piperazine derivativesNotable antidiabetic and anti-inflammatory effects

Properties

IUPAC Name

methyl 4-[[[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-14-4-5-18(10-15(14)2)24-13-17(11-19(24)25)20(26)22-12-16-6-8-23(9-7-16)21(27)28-3/h4-5,10,16-17H,6-9,11-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRHQGLCGABGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.